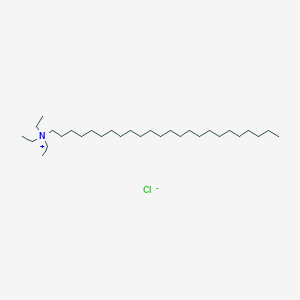![molecular formula C21H16N6 B14378400 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-65-0](/img/structure/B14378400.png)
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound belonging to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The azide functional group (–N3) in this compound is known for its high reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction. This reaction is highly regioselective and efficient, often carried out under mild conditions using copper-on-charcoal as a heterogeneous catalyst . The reaction involves the cycloaddition of an azide to an alkyne, forming the triazole ring.
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow conditions to enhance yield and efficiency. The use of copper nanoparticles supported on silica or other materials can minimize metal leaching and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) iodide (CuI) or copper-on-charcoal as catalysts.
Major Products:
Substitution: Formation of azido-substituted compounds.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to participate in click chemistry reactions, particularly the CuAAC reaction. This reaction is highly efficient and selective, allowing the compound to form stable triazole rings with various substrates . The azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted pericyclic process .
Comparison with Similar Compounds
Phenyl azide: Another azide-containing compound with similar reactivity but different applications.
1,2,4-Triazole: A different triazole isomer with distinct chemical properties and applications.
Azidomethylbenzene: A simpler azide compound used in various organic synthesis reactions.
Uniqueness: 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its specific structure, which combines the reactivity of the azide group with the stability and versatility of the triazole ring. This combination makes it particularly valuable in click chemistry and bioconjugation applications .
Properties
CAS No. |
88596-65-0 |
|---|---|
Molecular Formula |
C21H16N6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[azido(diphenyl)methyl]-5-phenyl-2H-triazole |
InChI |
InChI=1S/C21H16N6/c22-26-25-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-19(23-27-24-20)16-10-4-1-5-11-16/h1-15H,(H,23,24,27) |
InChI Key |
SZLFKEFOWAWJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)

![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)



![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)


![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
